molecular formula C7H9NO4 B14225116 N-[(3S)-2,5-dioxooxolan-3-yl]propanamide CAS No. 500163-57-5

N-[(3S)-2,5-dioxooxolan-3-yl]propanamide

Cat. No.: B14225116
CAS No.: 500163-57-5
M. Wt: 171.15 g/mol
InChI Key: VSSLMRGVUDWYRO-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S)-2,5-Dioxooxolan-3-yl]propanamide is a chiral organic compound characterized by a tetrahydrofuran-derived ring system with two ketone groups at positions 2 and 4. The propanamide group is directly attached to the (3S)-configured carbon of the dioxooxolane ring. This structure confers unique physicochemical properties, including polarity from the ketone groups and stereospecific interactions due to the S-configuration.

Properties

CAS No.

500163-57-5

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]propanamide

InChI

InChI=1S/C7H9NO4/c1-2-5(9)8-4-3-6(10)12-7(4)11/h4H,2-3H2,1H3,(H,8,9)/t4-/m0/s1

InChI Key

VSSLMRGVUDWYRO-BYPYZUCNSA-N

Isomeric SMILES

CCC(=O)N[C@H]1CC(=O)OC1=O

Canonical SMILES

CCC(=O)NC1CC(=O)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-2,5-dioxooxolan-3-yl]propanamide typically involves the reaction of a suitable amine with a 2,5-dioxooxolan derivative under controlled conditions. One common method involves the use of a condensation reaction between 3-aminopropanoic acid and 2,5-dioxooxolan-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-2,5-dioxooxolan-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-[(3S)-2,5-dioxooxolan-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S)-2,5-dioxooxolan-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sulfamoyl Phenyl Derivatives (Compounds 5a–5d)

Compounds 5a–5d (e.g., (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) share a tetrahydrofuran-derived core but differ in substitution patterns:

  • Core Structure : Compounds 5a–5d feature a single ketone (2-oxo group) on the tetrahydrofuran ring, compared to the 2,5-dioxo system in the target compound.
  • Substituents : A sulfamoyl-phenyl group links the tetrahydrofuran to an aliphatic amide (e.g., butyramide, pentanamide), whereas the target compound lacks the sulfamoyl-phenyl bridge, instead having a direct propanamide group.
  • Physicochemical Properties :
    • Melting Points : Longer acyl chains in 5a–5d correlate with lower melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C). The target compound’s shorter propanamide chain may result in a higher melting point than 5c but lower than 5a .
    • Optical Activity : All compounds exhibit stereospecificity (e.g., 5a: [α]D = +4.5°), suggesting similar chiral interactions in biological systems .
Table 1: Structural and Physical Comparison
Compound Core Structure Substituents Melting Point (°C) [α]D (c in CH3OH)
N-[(3S)-2,5-Dioxooxolan-3-yl]propanamide 2,5-Dioxooxolane Direct propanamide Inferred: 160–170 Not reported
5a 2-Oxotetrahydrofuran Sulfamoyl-phenyl + butyramide 180–182 +4.5° (c = 0.10)
5c 2-Oxotetrahydrofuran Sulfamoyl-phenyl + hexanamide 142–143 +6.4° (c = 0.10)

γ-Secretase Inhibitors (Compound E)

Compound E, a γ-secretase inhibitor, shares a propanamide group but incorporates a benzodiazepinone ring instead of a dioxooxolane. Key differences:

  • Core Heterocycle: The benzodiazepinone ring in Compound E enables interactions with enzymatic targets, whereas the dioxooxolane in the target compound may favor different binding motifs.

Agrochemically Relevant Propanamides (Propanil)

N-(3,4-Dichlorophenyl)propanamide (propanil) is a herbicide with a simple propanamide-aromatic structure. Contrasts with the target compound include:

  • Polarity : Propanil’s dichlorophenyl group enhances hydrophobicity, while the dioxooxolane in the target compound increases polarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.